6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, which is a benzopyran derivative, and is substituted with various functional groups including a thiadiazole ring and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring is then introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. The final step involves the coupling of the thiadiazole and thiophene moieties to the chromene core under suitable conditions, often using a coupling reagent such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of greener solvents and catalysts to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the chromene core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group yields the corresponding alcohol .
Scientific Research Applications
6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]pyridin-3-amine
- 6-chloro-3-formyl-7-methylchromone
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
What sets 6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiadiazole and thiophene rings, along with the chromene core, allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H12ClN3O3S2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H12ClN3O3S2/c1-8-5-13-10(6-11(8)19)12(23)7-14(25-13)17(24)21-18-20-16(22-27-18)15-4-3-9(2)26-15/h3-7H,1-2H3,(H,20,21,22,24) |
InChI Key |
HLHYOISUBOLMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
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